molecular formula C18H15N5O3S B2417747 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide CAS No. 2097871-87-7

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide

Cat. No. B2417747
CAS RN: 2097871-87-7
M. Wt: 381.41
InChI Key: OEUSXYXVUJCNHI-UHFFFAOYSA-N
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Description

“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline nucleus, which is an important class of heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties . It also contains a 1,2,3-benzotriazin-3-yl moiety .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, fused tetracyclic quinolines can be synthesized using methods such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinoline nucleus and the 1,2,3-benzotriazin-3-yl moiety are key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of a quinoline nucleus and a 1,2,3-benzotriazin-3-yl moiety suggests that it could participate in a variety of chemical reactions .

Scientific Research Applications

Antimalarial and Antiviral Properties

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide derivatives have been investigated for their potential antimalarial properties. A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These compounds were also evaluated for their ADMET properties and did not exhibit cytotoxicity at the tested concentrations. One of the derivatives demonstrated exceptional antimalarial activity, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Furthermore, theoretical calculations and molecular docking studies suggested these compounds might also have potential as COVID-19 treatments due to their binding energy affinities against SARS-CoV-2 targets (Fahim & Ismael, 2021).

Antimicrobial Activity

Research has also delved into the antimicrobial potential of quinoline derivatives linked with sulfonamide. Sarade et al. (2011) synthesized novel quinoline derivatives and evaluated them for antimicrobial activity, discovering potent effects against various bacterial strains. This study highlighted the significance of combining quinoline with different aromatic and heterocyclic aldehydes to enhance antimicrobial efficacy (Sarade, Kalyane, & Shivkumar, 2011). Another study synthesized quinoline clubbed with sulfonamide derivatives, focusing on their antimicrobial properties. The compounds exhibited high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Cytotoxic Properties for Cancer Treatment

The cytotoxic properties of novel quinoline derivatives have been explored for potential cancer treatment applications. Korcz et al. (2018) synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on various human tumor cell lines. The study identified compounds with pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSXYXVUJCNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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